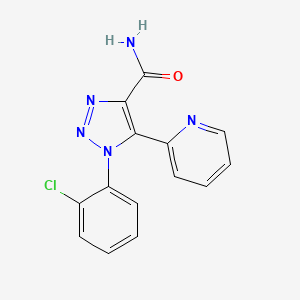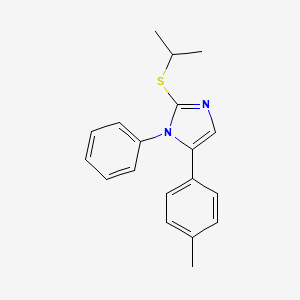![molecular formula C24H20BrN5O B2855830 [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide CAS No. 852691-24-8](/img/structure/B2855830.png)
[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, a cyclopropyl group, and a pyridinium ion
Vorbereitungsmethoden
The synthesis of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl derivative, followed by the introduction of the cyano and cyclopropyl groups. The final step involves the formation of the pyridinium ion. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition: The cyano group can participate in addition reactions with nucleophiles, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Wirkmechanismus
The mechanism of action of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide include:
[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl compounds: These compounds share the bromophenyl group and exhibit similar chemical reactivity.
Piperazine derivatives: Compounds containing the piperazine ring show similar biological activities and are used in various pharmaceutical applications.
Triazole derivatives: These compounds have similar structural features and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O/c1-15-8-10-30(11-9-15)23-21(16-2-6-19(25)7-3-16)20(14-28)22(17(12-26)13-27)29-24(23,31)18-4-5-18/h2-3,6-11,18,21,23,29,31H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQUXKRACSHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)

![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2855754.png)
![ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2855758.png)
![4-Methyl-3-nitro-5-[(2-oxo-1-phenylazetidin-3-yl)amino]benzonitrile](/img/structure/B2855760.png)
![methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate](/img/structure/B2855763.png)
![4-{6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2855764.png)

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)
![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)

